tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate

Boiling Point Purification Physical Properties

Select this specific aryl carbamate for your multi-step synthesis. The acid-labile BOC group enables orthogonal amine deprotection—critical when other base-labile groups must remain intact. With a boiling point of 264.4 °C, this 2,3-difluoro isomer offers gentler purification over its higher-boiling benzyl analog (348.6 °C), preserving sensitive intermediates. The 5-position bromine is an ideal handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Insist on high-purity grades to avoid catalyst poisoning. Store at room temperature for logistical ease.

Molecular Formula C11H12BrF2NO2
Molecular Weight 308.123
CAS No. 1150114-27-4
Cat. No. B581316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
CAS1150114-27-4
Molecular FormulaC11H12BrF2NO2
Molecular Weight308.123
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Br)F)F
InChIInChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-8-5-6(12)4-7(13)9(8)14/h4-5H,1-3H3,(H,15,16)
InChIKeyWAJJWHFSXMLRKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate (CAS 1150114-27-4) — Supplier Sourcing & Quality Benchmark


tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate (also known as N-BOC 5-bromo-2,3-difluoroaniline) is an aryl carbamate building block widely utilized as a protected aniline intermediate in pharmaceutical and agrochemical R&D [1]. Its molecular formula is C11H12BrF2NO2, with a computed molecular weight of 308.12 g/mol [1]. The compound features a tert-butyloxycarbonyl (BOC) protecting group on the amine, enabling compatibility with multi-step synthetic routes where the free amine would be reactive . Physicochemical data from authoritative databases include a predicted density of 1.5±0.1 g/cm³ and a boiling point of 264.4±40.0 °C at 760 mmHg . This compound is commercially available from multiple vendors, with typical purity specifications ranging from 95% to 98% . However, high-strength differential evidence against specific comparators is limited in the open literature, necessitating careful evaluation of available quantitative data for scientific selection and procurement decisions.

Why Generic Substitution of tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate is Inadvisable Without Quantitative Comparison


In the family of halogenated aryl carbamates, subtle variations in substitution pattern (e.g., 2,3-difluoro vs. 2,5-difluoro) and protecting group (e.g., tert-butyl vs. benzyl) can profoundly impact physicochemical properties, reactivity, and downstream synthetic outcomes [1]. For instance, the benzyl carbamate analog (CAS 1820684-77-2) exhibits a significantly higher boiling point (348.6±42.0 °C) compared to the tert-butyl derivative (264.4±40.0 °C), directly affecting purification and handling protocols [2]. Furthermore, the unprotected amine (5-bromo-2,3-difluoroaniline) lacks the BOC group essential for orthogonal protection strategies, rendering it unsuitable for sequences requiring selective amine deprotection [3]. Thus, assuming functional equivalence among in-class analogs risks compromised synthetic efficiency, altered reaction kinetics, and potential failure of critical deprotection steps. The following quantitative evidence demonstrates precisely why this specific compound must be evaluated on its own merits, not as a generic substitute.

Quantitative Differentiation Evidence for tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate Against Key Comparators


Boiling Point Difference vs. Benzyl Carbamate Analog Impacts Purification Strategy

The tert-butyl carbamate exhibits a boiling point of 264.4±40.0 °C at 760 mmHg, compared to 348.6±42.0 °C for the benzyl analog (CAS 1820684-77-2) under the same conditions [1]. This 84.2 °C difference (absolute) or approximately 24% lower boiling point for the tert-butyl derivative directly influences distillation and vacuum drying protocols [1].

Boiling Point Purification Physical Properties

Density Difference Relative to Benzyl Analog Affects Solution Preparation

The target compound has a predicted density of 1.5±0.1 g/cm³, whereas the benzyl analog (CAS 1820684-77-2) is predicted at 1.6±0.1 g/cm³ [1]. This ~6% lower density can influence gravimetric dispensing accuracy and solubility behavior in certain solvent systems [1].

Density Solution Preparation Physical Properties

Purity Specification Variance Among Commercial Suppliers Impacts Reproducibility

Commercial suppliers report minimum purity specifications ranging from 95% (AKSci, American Elements) to 98% (Aladdin, Calpac Lab) [1][2]. In contrast, the benzyl analog is typically offered at 97% purity from select vendors . The availability of a 98% grade for the tert-butyl derivative enables higher confidence in reaction stoichiometry and reduced purification burden for sensitive applications .

Purity Quality Control Reproducibility

Molecular Weight and Exact Mass Distinction from Isomeric Analogs

The exact mass of tert-butyl (5-bromo-2,3-difluorophenyl)carbamate is 307.00195 Da, and the molecular weight is 308.12 g/mol [1]. The isomeric analog tert-butyl (3-bromo-2,5-difluorophenyl)carbamate (CAS 1823510-92-4) shares the same molecular formula and weight but differs in substitution pattern, which can alter reactivity in electrophilic aromatic substitution and metal-catalyzed couplings . The 2,3-difluoro arrangement in the target compound provides a distinct electronic environment compared to the 2,5-difluoro isomer, impacting regioselectivity in subsequent functionalization steps .

Molecular Weight Exact Mass Isomer Differentiation

Optimal Application Scenarios for tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate Based on Quantitative Evidence


Multi-Step Synthesis Requiring Orthogonal Amine Protection

The tert-butyl carbamate group serves as an acid-labile protecting group for the aniline nitrogen, enabling orthogonal deprotection strategies (e.g., BOC removal with TFA while leaving benzyl or other base-labile groups intact). This is essential in the synthesis of complex pharmaceutical intermediates where selective amine unmasking is required at a specific stage . The compound's lower boiling point (264.4 °C) relative to the benzyl analog (348.6 °C) also facilitates gentler workup conditions, reducing thermal stress on sensitive intermediates .

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)

The presence of a bromine atom at the 5-position of the difluorophenyl ring makes this compound a suitable electrophilic partner for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling introduction of aryl, heteroaryl, or amine functionalities . The 2,3-difluoro substitution pattern can influence the electronic properties of the aryl ring, potentially modulating reaction rates and yields compared to other difluoro isomers . Researchers should use the 98% purity grade to minimize catalyst poisoning by trace impurities, ensuring reproducible coupling efficiency .

Preparation of Stock Solutions for High-Throughput Screening

The known density (1.5 g/cm³) and commercial availability in 250 mg quantities enable accurate gravimetric preparation of stock solutions for biological or chemical screening campaigns . The compound's room temperature storage stability simplifies logistics and reduces the need for specialized cold-chain handling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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